molecular formula C22H22N4O4 B6541548 3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one CAS No. 1058423-34-9

3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one

Katalognummer: B6541548
CAS-Nummer: 1058423-34-9
Molekulargewicht: 406.4 g/mol
InChI-Schlüssel: OHBBOXDMTNLWQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one is a sophisticated synthetic molecule designed for medicinal chemistry and drug discovery research. Its structure integrates multiple pharmacologically active motifs, suggesting potential as a key intermediate or lead compound in the development of therapeutic agents. The presence of a 3,4-dihydropyrimidin-4-one (DHPM) core is a hallmark of the dihydropyrimidine class, which is widely recognized for its diverse biological activities. This scaffold is of significant interest in the exploration of novel enzyme inhibitors and modulators of protein-protein interactions. The molecule is further functionalized with a furan-2-carbonyl piperazine moiety. The piperazine ring is a privileged structure in medicinal chemistry and is extensively employed in the construction of bioactive molecules . This specific substitution pattern indicates potential for enhancing binding affinity and pharmacokinetic properties. The integration of these features makes this compound a valuable asset for researchers investigating new chemical entities for oncology and infectious diseases, particularly as a potential kinase inhibitor or antimicrobial agent, given the established role of similar structural frameworks in these fields . This product is intended for laboratory research purposes only.

Eigenschaften

IUPAC Name

3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methylphenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-16-4-6-17(7-5-16)18-13-20(27)26(15-23-18)14-21(28)24-8-10-25(11-9-24)22(29)19-3-2-12-30-19/h2-7,12-13,15H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBBOXDMTNLWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidinone class, which has garnered attention due to its diverse biological activities. This article synthesizes current knowledge on its biological activity, including anticancer properties, anti-inflammatory effects, and potential neuropharmacological applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H22N4O3\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_3

Anticancer Properties

Recent studies have shown that compounds similar to the target molecule exhibit significant anticancer activities. For instance, derivatives of dihydropyrimidinones have been reported to inhibit various cancer cell lines. A study highlighted that certain quinazoline derivatives demonstrated broad-spectrum antitumor effects across different tumor subpanels, suggesting that structural modifications can enhance biological activity .

Compound TypeActivityCell Lines Tested
DihydropyrimidinonesAnticancerA549, K562, HL-60
Quinazoline DerivativesAntitumorVarious tumor subpanels

Anti-inflammatory Effects

The furan moiety in the compound is linked to anti-inflammatory activity. Research indicates that furan derivatives can act as effective inhibitors of inflammatory pathways. For example, compounds containing furan have shown promising results in reducing inflammation in carrageenan-induced models . The mechanism often involves the inhibition of pro-inflammatory cytokines.

Neuropharmacological Activity

The piperazine ring present in the compound has been associated with neuropharmacological effects. Studies on similar piperazine derivatives have indicated potential antidepressant and anxiolytic properties, attributed to their ability to modulate neurotransmitter systems . The combination of furan and piperazine in this compound may enhance its neuroactive profile.

Case Studies and Research Findings

  • Antitumor Activity : A series of quinazoline derivatives were evaluated for their cytotoxic effects on various cancer cell lines, revealing that certain modifications led to enhanced potency against A549 lung cancer cells .
  • Anti-inflammatory Studies : In a recent study, furan-containing compounds were tested for their ability to inhibit lipopolysaccharide (LPS)-induced TNF-alpha secretion in human promyelocytic cells, demonstrating significant anti-inflammatory effects without notable cytotoxicity .
  • Neuropharmacological Evaluation : Research on piperazine derivatives indicated their potential as antidepressants through mechanisms involving serotonin receptor modulation. The incorporation of the furan-2-carbonyl group may further enhance these effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Analogs

Compound Name Core Structure Substituents Molecular Weight Key Features Reference
Target Compound 3,4-Dihydropyrimidin-4-one 3: 2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl; 6: 4-methylphenyl - Furan-linked piperazine; lipophilic aryl -
44g (Pyrido-pyrimidinone derivative) Pyrido[3,4-d]pyrimidin-4(3H)-one 8: (4-(Pyridin-2-yl)piperazin-1-yl)methyl - Piperazine-pyridinyl; reductive amination
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-yl-pyridazin-3(2H)-one Pyridazin-3(2H)-one 2: 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl; 6: Morpholin-4-yl - Fluorophenyl-piperazine; morpholine moiety
AZ331 (1,4-Dihydropyridine derivative) 1,4-Dihydropyridine 4: 2-Furyl; 6: [2-(4-Methoxyphenyl)-2-oxoethyl]thio - Thioether linkage; methoxyphenyl
897735-11-4 (Pyridin-2-one derivative) Pyridin-2(1H)-one Complex substitutions: 3-chlorophenyl, 4-fluorophenyl-piperazine, 2-methoxyethyl 486.0 Multi-aryl; halogenated groups

Functional and Pharmacological Insights

Piperazine Modifications: The target compound’s piperazine-furan carbonyl group contrasts with analogs bearing pyridinyl (44g, ), fluorophenyl (Ev3, ), or sulfonamide groups (Ev2, ).

Core Structure Differences: The dihydropyrimidinone core (target) offers a planar, hydrogen-bond-accepting scaffold distinct from pyridazinone (Ev3, ) or pyrido-pyrimidinone (Ev1, ) cores. These differences influence binding modes to biological targets, such as kinases or GPCRs.

Substituent Effects :

  • The 4-methylphenyl group at position 6 (target) provides steric bulk and aromatic interactions, similar to the 4-methoxyphenyl in AZ331 (Ev8, ). However, the thioether linkage in AZ331 may confer higher metabolic stability compared to the target’s oxoethyl group.

Synthetic Routes :

  • Piperazine-linked analogs are commonly synthesized via reductive amination (Ev1, ) or nucleophilic substitution (Ev2, ). The target compound likely employs similar strategies, with furan-2-carbonyl chloride coupling to piperazine under basic conditions.

Vorbereitungsmethoden

Reaction Conditions and Optimization

  • Catalyst : Hydrochloric acid (HCl) or Lewis acids (e.g., Cu(OTf)<sub>2</sub>) are employed to accelerate the reaction.

  • Solvent : Ethanol or methanol facilitates homogeneity, while microwave irradiation (50–80°C, 1–3 hours) improves yields (75–90%) compared to traditional reflux.

  • Stoichiometry : A 1:1:1 molar ratio of ethyl acetoacetate, 4-methylbenzaldehyde, and urea minimizes side products like bis-aldol adducts.

Key Intermediate :
6-(4-Methylphenyl)-3,4-dihydropyrimidin-4-one is isolated via vacuum filtration and recrystallized from hot ethanol (yield: 82–88%, purity >95% by HPLC).

Introduction of the 2-Oxoethyl Side Chain

The 2-oxoethyl group at position 3 of the DHPM core is introduced through N-alkylation using ethyl bromoacetate or chloroacetyl chloride.

Alkylation Protocol

  • Reagents : Chloroacetyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

  • Base : Triethylamine (2.0 equiv) neutralizes generated HCl, preventing protonation of the DHPM nitrogen.

  • Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours.

  • Workup : The crude product (3-chloroacetyl-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one) is purified via silica gel chromatography (hexane/ethyl acetate 3:1).

Synthesis of 4-(Furan-2-carbonyl)piperazine

The piperazine moiety is functionalized with a furan-2-carbonyl group through acyl chloride coupling .

Acylation Steps

  • Furan-2-carbonyl chloride synthesis : Furan-2-carboxylic acid reacts with thionyl chloride (SOCl<sub>2</sub>) in refluxing toluene (yield: 92–95%).

  • Piperazine acylation :

    • Piperazine (1.0 equiv) is suspended in DCM with triethylamine (2.2 equiv).

    • Furan-2-carbonyl chloride (1.05 equiv) is added dropwise at 0°C, followed by stirring for 6 hours.

    • Selectivity : Excess piperazine ensures monoacylation, avoiding bis-acylated byproducts.

Product Isolation :
4-(Furan-2-carbonyl)piperazine is extracted with dilute HCl, basified with NaOH, and crystallized from ethanol (mp: 132–134°C, yield: 78%).

Final Coupling via Nucleophilic Substitution

The chloroacetyl intermediate (Section 2.1) reacts with 4-(furan-2-carbonyl)piperazine in a SN2 displacement to form the target compound.

Reaction Parameters

  • Solvent : Dimethylformamide (DMF) or acetonitrile at 60–70°C.

  • Base : Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) maintains alkaline conditions, enhancing nucleophilicity of the piperazine nitrogen.

  • Time : 8–12 hours under reflux.

Purification :
The crude product is subjected to column chromatography (ethyl acetate/methanol 9:1) followed by recrystallization from acetone/water (purity: >98%, yield: 65–70%).

Alternative Synthetic Routes

Cu(I)-Catalyzed Cyclization

A copper(I)-catalyzed method from propargyl amides offers stereochemical control:

  • Substrate : Propargyl amide derived from 4-methylbenzaldehyde and urea.

  • Catalyst : CuI (10 mol%) in dichloroethane at 25°C for 3 hours.

  • Advantage : Avoids acidic conditions, preserving acid-sensitive functional groups.

One-Pot Tandem Synthesis

Combining Kornblum oxidation and Biginelli reaction in a single pot:

  • Oxidation : 4-Methylbenzyl bromide → 4-methylbenzaldehyde using DMSO under microwave irradiation.

  • Cyclocondensation : Direct addition of ethyl acetoacetate and urea to the aldehyde solution.

  • Yield : 70–75% (over two steps).

Analytical Characterization

Critical spectroscopic data for the target compound:

Technique Key Signals
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>)δ 8.12 (s, 1H, NH), 7.65–7.25 (m, 4H, Ar-H), 6.82–6.45 (m, 3H, furan-H)
<sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>)δ 169.8 (C=O), 152.1 (C-2 furan), 145.3 (C-4 DHPM), 138.2 (C-4 methylphenyl)
HRMS m/z 407.1712 [M+H]<sup>+</sup> (calc. 407.1715 for C<sub>22</sub>H<sub>23</sub>N<sub>4</sub>O<sub>4</sub>)

Challenges and Optimization Strategies

  • Piperazine Acylation : Competitive bis-acylation is mitigated by using 1.05 equiv of acyl chloride and excess piperazine (1.2 equiv).

  • DHPM Hydrolysis : The 4-keto group is prone to hydrolysis under strongly acidic conditions; maintaining pH 4–6 during the Biginelli reaction prevents degradation.

  • Solubility Issues : DMF enhances solubility of intermediates during coupling reactions but requires thorough removal via vacuum distillation.

Scale-Up Considerations

  • Batch vs. Flow : Continuous flow reactors improve heat transfer in exothermic steps (e.g., acyl chloride formation).

  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .

Q & A

Q. What are the common synthetic routes for 3-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the dihydropyrimidin-4-one core via Biginelli-like condensation using urea/thiourea, a β-ketoester, and 4-methylbenzaldehyde under acidic conditions (e.g., HCl or p-TsOH) .
  • Step 2 : Introduction of the piperazine-furanoyl moiety via nucleophilic substitution or amide coupling. For example, reacting 2-chloroacetyl chloride with 4-(furan-2-carbonyl)piperazine, followed by alkylation of the dihydropyrimidinone intermediate .
  • Key reagents : β-ketoesters (e.g., ethyl acetoacetate), 4-methylbenzaldehyde, urea, and 4-(furan-2-carbonyl)piperazine. Reaction yields range from 45% to 68% depending on solvent polarity (DMF or THF) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .
  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., furan carbonyl resonance at ~165 ppm in 13C^{13}C) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C23_{23}H24_{24}N4_4O4_4: 436.18 g/mol) .

Advanced Research Questions

Q. What strategies optimize reaction yields for the piperazine-furanoyl coupling step?

  • Catalyst screening : Use of DIPEA or Hünig’s base improves amide bond formation efficiency by reducing side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen, but may require post-reaction purification via column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH 9:1) .
  • Temperature control : Maintaining 0–5°C during acyl chloride addition minimizes decomposition of the dihydropyrimidinone core .

Q. How does the furan-2-carbonyl group influence the compound’s biological activity?

  • Pharmacophore role : The furan ring enhances π-π stacking with aromatic residues in enzyme binding pockets (e.g., kinase targets), as shown in molecular docking studies .
  • Metabolic stability : Compared to benzoyl analogs, the furanoyl group reduces CYP3A4-mediated oxidation, improving half-life in in vitro hepatic microsomal assays (t1/2_{1/2} = 2.3 h vs. 0.9 h for benzoyl) .
  • SAR data : Substitution at the furan 5-position with electron-withdrawing groups (e.g., nitro) decreases activity, while methyl groups retain potency (IC50_{50} = 12 nM vs. 18 nM for wild-type) .

Q. How can contradictory data on the compound’s solubility be resolved?

  • Buffer optimization : Solubility varies significantly with pH. In PBS (pH 7.4), solubility is <10 µM, but increases to 45 µM in acetate buffer (pH 4.5) due to protonation of the piperazine nitrogen .
  • Co-solvent systems : Adding 10% DMSO or PEG-400 improves aqueous solubility (up to 120 µM) without destabilizing the dihydropyrimidinone ring .

Methodological Guidance

  • For SAR studies : Prioritize modifications at the furan-2-carbonyl and 4-methylphenyl groups to balance potency and solubility .
  • For in vivo testing : Use PEG-400-based formulations to enhance bioavailability, and monitor hepatic clearance via LC-MS/MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.